

5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1530144

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid**

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of the safety protocols and handling procedures for **5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid**. As a key structural motif in modern medicinal chemistry, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to make informed safety decisions.

Compound Significance and Application Context

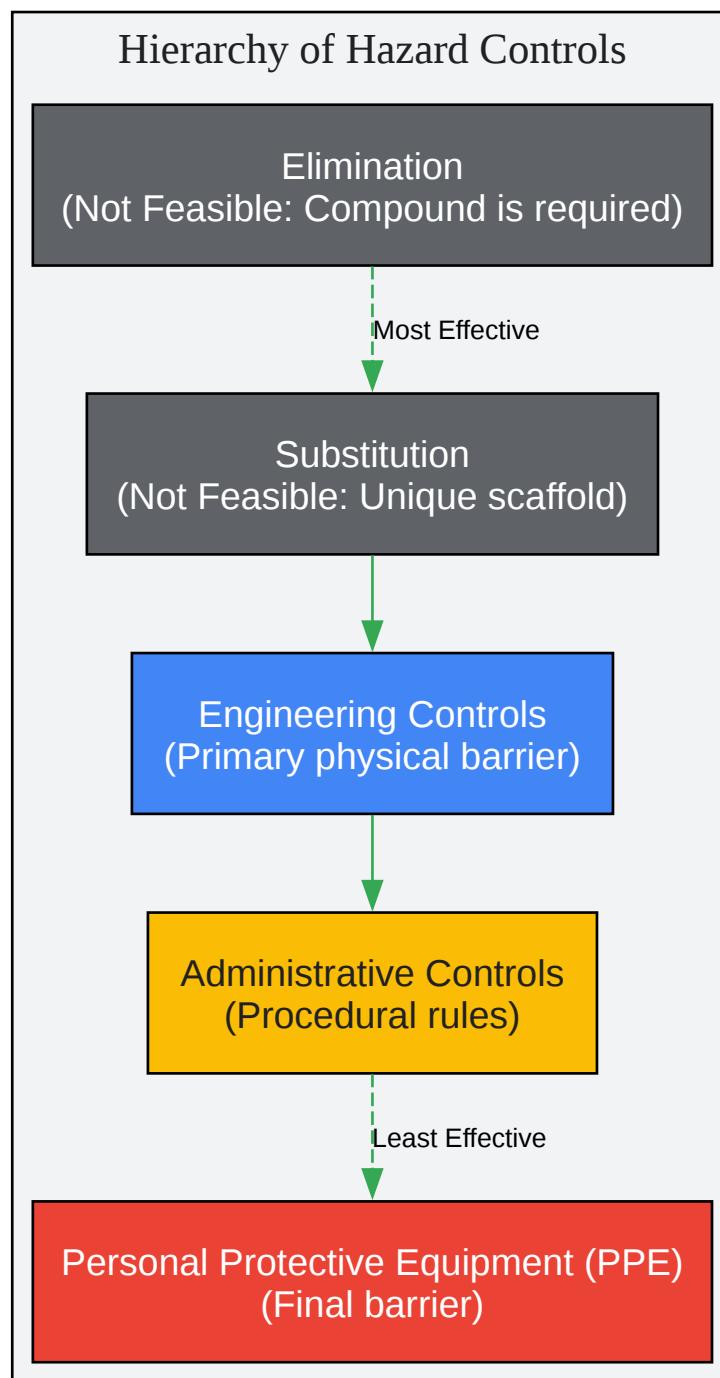
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound valued as a versatile synthetic intermediate in the field of drug discovery and development.^{[1][2]} Its structure is particularly strategic; the bromine atom at the 4-position serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular complexity.^[2] Simultaneously, the carboxylic acid group provides a site for derivatization into amides, esters, and other functional groups.^[2] This dual functionality makes it a valuable building block for constructing libraries of novel compounds for biological screening, particularly in the development of potential anticancer and anti-inflammatory therapeutics.^{[1][3]}

Hazard Identification and Comprehensive Risk Assessment

While a specific Safety Data Sheet (SDS) for **5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid** is not readily available, a robust risk assessment can be synthesized from the documented hazards of its close structural isomers and analogues. The consistent hazard profile across these related molecules necessitates that this compound be handled with significant caution.

Based on available data for compounds like 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, the following GHS classifications should be assumed as a baseline for risk mitigation.[\[4\]](#)

Hazard Class	GHS Category	Hazard Statement	Causality and Implication for Researchers
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Accidental ingestion could lead to acute illness. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas. [4]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Direct contact with the solid or solutions can cause localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves. [4][5]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	The compound, particularly as a fine dust, can cause significant and potentially painful eye irritation upon contact. Mandates the use of sealed safety goggles. [4][5]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath.


This is the primary driver for using engineering controls like fume hoods.[\[4\]](#)[\[5\]](#)

Signal Word:Warning[\[4\]](#)

Hierarchy of Controls: From Engineering to PPE

A systematic approach to minimizing exposure is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for handling hazardous chemicals.

Engineering Controls

The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood.^[5] This is non-negotiable, particularly when handling the solid powder, to prevent inhalation of dust and to contain any potential spills.^[6] Ensure that the fume hood has a certified face velocity, typically 80-120 feet per minute. Work at least 6 inches inside the sash to ensure effective containment.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn at all times when handling the compound.

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.^[7] A face shield may be required for larger quantities or when there is a significant splash risk.
- Skin Protection:
 - Gloves: Wear compatible, chemical-resistant gloves such as nitrile. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.^[8]
 - Lab Coat: A full-length laboratory coat, buttoned, is mandatory to protect skin and clothing.
- Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.^{[5][7]}

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized protocols is the foundation of a safe laboratory environment.

Protocol for Weighing and Handling Solid Compound

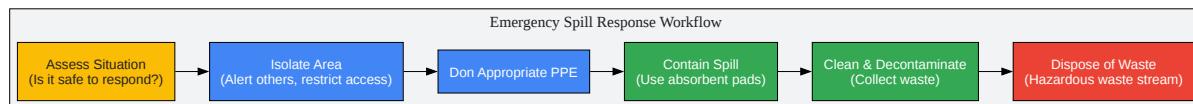
- Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

- Staging: Place a weigh boat, spatula, and the sealed container of **5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid** onto the analytical balance inside the fume hood.
- Taring: Tare the balance with the empty weigh boat.
- Dispensing: Slowly open the compound's container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could generate dust.
- Sealing: Immediately and securely close the primary container.
- Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or towel to remove any residual dust. Dispose of this cleaning material as hazardous waste.
- Transport: If the weighed compound needs to be moved, place it in a secondary, sealed, and labeled container for transport within the lab.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

- Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.^[7] Recommended storage temperatures are often room temperature or refrigerated (2-8°C) for long-term stability.^[9]
- Location: Store in a designated cabinet for chemical reagents, away from incompatible materials.
- Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and amines.^[6]


Waste Disposal

All waste containing **5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid** must be treated as hazardous waste.

Do	Do Not
Collect all solid waste and contaminated materials (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.	Pour any waste down the drain or dispose of it in regular trash. ^{[7][8]}
Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste management company. ^[7]	Contaminate water, foodstuffs, or feed with waste material. ^[7]
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.	Leave waste containers open or improperly labeled.

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

[Click to download full resolution via product page](#)

Caption: General workflow for responding to a minor chemical spill.

Accidental Release Measures

For a minor spill (a few grams) inside a fume hood:

- Containment: Ensure the spill is contained within the fume hood.
- Cleanup: Gently sweep up the solid material and place it into a labeled container for hazardous waste disposal.^[6] Avoid any actions that create dust.

- Decontamination: Wipe the area with a cloth dampened with soap and water, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous waste.[9]

For a major spill, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's emergency response team.

First Aid Protocols

Immediate action is required in the event of personal exposure.[4]

- If Inhaled: Move the victim into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
- Following Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]
- Following Eye Contact: Immediately rinse the eyes with pure, flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
- Following Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[4]

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[10][11]
Molecular Weight	~205.01 g/mol	[2][11]
CAS Number	84547-84-2 (for 4-Bromo isomer)	
Physical Form	Solid	
Storage Temperature	Room Temperature / 2-8°C	[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. PubChemLite - 5-bromo-1-methyl-1h-pyrazole-4-carboxylic acid (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 11. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1530144#5-bromo-1-methyl-1h-pyrazole-4-carboxylic-acid-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com